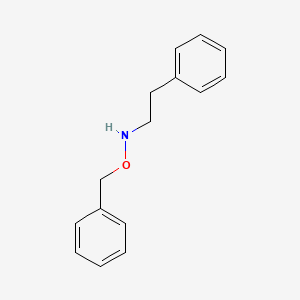

Benzeneethanamine, N-(phenylmethoxy)-

Description

BenchChem offers high-quality Benzeneethanamine, N-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-phenylmethoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-7-14(8-4-1)11-12-16-17-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNIVPHPVLGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Identity and Precise Nomenclature Within Amine Chemistry

Benzeneethanamine, N-(phenylmethoxy)- is a specific derivative of phenethylamine (B48288), a foundational structure in medicinal and theoretical chemistry. Its identity is precisely defined by the covalent attachment of a phenylmethoxy group, commonly known as a benzyloxy group, to the nitrogen atom of the phenethylamine core.

This substitution fundamentally alters its classification. While phenethylamine is a primary amine, the presence of the N-O-C linkage classifies Benzeneethanamine, N-(phenylmethoxy)- as an N-alkoxyamine. This class is characterized by the bond between a nitrogen atom and an alkoxy group. The structure consists of a 2-phenylethyl group attached to a nitrogen atom, which in turn is bonded to a benzyloxy group (-O-CH₂-C₆H₅).

The precise nomenclature and structural details are summarized in the table below.

| Identifier | Value |

| Systematic Name | Benzeneethanamine, N-(phenylmethoxy)- |

| IUPAC Name | N-(Benzyloxy)-2-phenylethanamine |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| Chemical Class | Substituted Phenethylamine, N-Alkoxyamine |

Note: Data is based on the chemical structure derived from the systematic name.

Reaction Mechanisms Governing N Phenylmethoxy Benzeneethanamine Chemical Transformations

Mechanistic Studies of N-O Bond Formation and Cleavage

The N-O bond in alkoxyamines like N-(phenylmethoxy)benzeneethanamine is a key functional group, and its cleavage is a central aspect of its chemistry. The formation typically occurs via nucleophilic substitution, where an amine attacks a benzyloxy-containing electrophile or vice-versa. The cleavage of this bond can proceed through several mechanistic pathways, including homolytic, reductive, and electrochemical routes.

Homolytic cleavage of the N-O bond is influenced by factors such as hydrogen bonding and the polarity of substituents, which can affect the bond dissociation energy. acs.org Electrochemical studies on 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-based alkoxyamines have shown that oxidative cleavage can occur, forming either a nitroxyl (B88944) radical and a carbocation (TEMPO• and R+) or a nitroxyl cation and a carbon-centered radical (TEMPO+ and R•). researchgate.net The specific pathway is dictated by the electronic nature of the substituents on the R-group. researchgate.net For N-(phenylmethoxy)benzeneethanamine, the phenylmethoxy group would influence the cleavage pathway.

Reductive cleavage offers another route for transformation. For instance, N-alkoxyamides can be converted to amides using elemental sulfur in the presence of DABCO in DMSO, which facilitates a metal-free reductive cleavage of the N–O bond. rsc.org

Table 1: Mechanistic Pathways for N-O Bond Cleavage in Alkoxyamines

| Cleavage Method | Mechanism Type | Key Reagents/Conditions | Products | Supporting Research |

|---|---|---|---|---|

| Thermal/Photochemical | Homolytic Cleavage | Heat or UV light | Aminyl radical and Alkoxy radical | Studies on factors influencing C-O bond homolysis in alkoxyamines. acs.org |

| Electrochemical | Oxidative Cleavage | Applied electrical potential | Nitroxyl radical/cation and Carbocation/Carbon radical | Cyclic voltammetry studies on TEMPO-based alkoxyamines. researchgate.net |

Reaction Pathways of N-(phenylmethylene)benzeneethanamine (Schiff Base)

N-(phenylmethylene)benzeneethanamine, a Schiff base or imine, is a critical intermediate formed from the reaction of phenethylamine (B48288) and benzaldehyde. acs.orgosti.gov Its chemistry is dominated by the electrophilic carbon of the C=N double bond.

The formation of N-(phenylmethylene)benzeneethanamine is a classic example of nucleophilic addition followed by dehydration. The reaction is typically initiated by the nucleophilic attack of the primary amine (phenethylamine) on the carbonyl carbon of the aldehyde (benzaldehyde). This forms a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the imine. masterorganicchemistry.comnih.gov The process is reversible, and the imine can be hydrolyzed back to the original amine and aldehyde with the addition of water, especially under acidic conditions. masterorganicchemistry.com

Imines such as N-(phenylmethylene)benzeneethanamine can be oxidized to form other nitrogen-containing compounds, primarily amides. Several oxidative methods have been developed.

One common method involves the use of peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA). The initial step is the oxidation of the imine to an oxaziridine (B8769555), a three-membered ring containing oxygen, nitrogen, and carbon. acs.orgosti.govacs.org This oxaziridine can then be rearranged to the corresponding amide, sometimes facilitated by the presence of Lewis acids or iron salts. scirp.orgorganic-chemistry.org

More recent methods include metal-free aerobic oxidation. In one protocol, cyanide mediates the oxidation of aldimines to amides using molecular oxygen from the air. The proposed mechanism involves the addition of the cyanide ion to the imine, followed by a proton transfer that generates a carbanion. This carbanion is then oxidized by oxygen to yield the amide product. acs.org Another approach uses N-Heterocyclic Carbenes (NHCs) to catalyze the aerobic oxidation of imines to amides via an aza-Breslow intermediate. rsc.orgnih.gov

Table 2: Selected Oxidation Methods for Imines

| Oxidizing System | Intermediate | Product | Mechanistic Feature |

|---|---|---|---|

| m-CPBA / BF₃·OEt₂ | Oxaziridine | Amide | Oxidation to oxaziridine followed by Lewis acid-promoted rearrangement. organic-chemistry.org |

| NaCN / Air (O₂) | α-amino nitrile carbanion | Amide | Cyanide-mediated aerobic oxidation. acs.org |

| NHC catalyst / Air (O₂) | Aza-Breslow intermediate | Amide | NHC-catalyzed umpolung and aerobic oxidation. rsc.orgnih.gov |

The reduction of the imine double bond in N-(phenylmethylene)benzeneethanamine is a straightforward and common method for synthesizing the corresponding secondary amine, N-benzyl-2-phenylethanamine. capes.gov.br This transformation is a key step in reductive amination protocols.

Hydride reducing agents are frequently employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent that selectively reduces the imine in the presence of other functional groups. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion during workup to yield the secondary amine. Catalytic hydrogenation is another widely used method, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel.

Substitutive and Rearrangement Reactions on the N-Substituted Phenethylamine Scaffold

The N-substituted phenethylamine structure provides a scaffold for various substitution and rearrangement reactions, expanding its synthetic utility. scirp.org

The nitrogen atom in an N-substituted phenethylamine like N-(phenylmethoxy)benzeneethanamine possesses a lone pair of electrons, making it nucleophilic. It can participate in nucleophilic substitution reactions (SN2) with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts. The reaction of phenylethanolamine N-methyltransferase, for example, proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile.

Conversely, if a suitable leaving group is present on the ethyl side chain of the phenethylamine scaffold, the molecule can act as an electrophile in nucleophilic substitution reactions. The mechanism, whether SN1 or SN2, would depend on the substitution pattern, the nature of the leaving group, and the reaction conditions. SN2 reactions at heteroatoms like phosphorus or sulfur have been shown to proceed either in a concerted fashion or through a stepwise addition-elimination mechanism, and similar considerations could apply to reactions on a derivatized phenethylamine backbone. A study involving ketamine, which has a secondary amine, demonstrated its ability to act as a nucleophile in a substitution reaction with NBD-Cl to form a fluorescent derivative.

The phenethylamine framework is susceptible to various molecular rearrangements, often initiated by the formation of a reactive intermediate like a carbocation or a nitrene.

A classic example is the reaction of 2-phenylethylamine with nitrous acid. This reaction generates an unstable diazonium ion, which decomposes to form a primary carbocation at the C-1 position. This carbocation can undergo a 1,2-hydride shift or a phenyl shift (via a phenonium ion intermediate), leading to a mixture of rearranged and non-rearranged alcohol products. acs.org

Other synthetically useful rearrangements could be applied to derivatives of the phenethylamine scaffold. For instance, a Beckmann rearrangement could convert an oxime derived from a phenethyl ketone into an amide, while a Curtius rearrangement of a corresponding acyl azide (B81097) would yield the amine with one less carbon. These reactions highlight the versatility of the phenethylamine structure in accessing a diverse range of chemical entities.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Directing Effects of Substituents:

The substituents on the benzene ring determine the position of the incoming electrophile. lumenlearning.com These groups are classified as either activating or deactivating and as ortho-, para-, or meta-directors. youtube.com

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. These are typically ortho-, para-directors. libretexts.orgpressbooks.pub

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. These are generally meta-directors, with the exception of halogens which are deactivating but ortho-, para-directing. libretexts.org

Analysis of the Two Aromatic Rings:

Phenethylamine Ring: This ring is substituted with an alkylamine chain, specifically -CH₂CH₂NH-O-CH₂Ph. The entire substituent's directing effect must be considered. The ethyl group is a weak σ-donor (+I effect), which is weakly activating and ortho-, para-directing. lumenlearning.com The attached N-alkoxyamine moiety (-NH-O-CH₂Ph) has a more complex influence. The nitrogen atom possesses a lone pair of electrons that can be donated to the ring via resonance (+R effect), which is a powerful activating and ortho-, para-directing effect. libretexts.orgyoutube.com However, the adjacent electronegative oxygen atom exerts an inductive withdrawing effect (-I effect). Generally, for substituents like -NHR, the resonance effect dominates, making the group a strong activator and ortho-, para-director. pressbooks.pub Therefore, electrophilic attack on this ring is predicted to occur primarily at the ortho and para positions relative to the ethylamine (B1201723) substituent.

Benzyloxy Ring: This ring is part of the benzyloxy group (-O-CH₂-Ph) and is attached to the nitrogen atom via an ether-like linkage. The substituent on this phenyl ring is -CH₂-O-NH-CH₂CH₂-Ph. This is an alkyl-type substituent, which is generally considered weakly activating and directs incoming electrophiles to the ortho and para positions due to its +I effect. libretexts.org

Between the two rings, the phenethylamine ring is expected to be significantly more reactive towards electrophiles. The strong electron-donating resonance effect of the nitrogen atom makes this ring much more nucleophilic than the benzyloxy ring, which is only weakly activated by an alkyl group. Therefore, in a competitive situation, electrophilic substitution will preferentially occur on the phenethylamine ring.

Role of Catalysts and Environmental Factors in Reaction Dynamics

The dynamics of reactions involving N-(Phenylmethoxy)benzeneethanamine are significantly influenced by catalysts and environmental conditions such as temperature, solvent, and pH.

Catalysis in Electrophilic Aromatic Substitution:

Most EAS reactions require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.comuomustansiriyah.edu.iq

Lewis Acids: For halogenation (e.g., bromination or chlorination), a Lewis acid catalyst like FeBr₃ or AlCl₃ is used. The catalyst polarizes the halogen molecule, increasing its electrophilicity. uomustansiriyah.edu.iq

Protic Acids: In nitration and sulfonation, a strong protic acid is essential. For nitration, concentrated sulfuric acid is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). For sulfonation, fuming sulfuric acid (SO₃ in H₂SO₄) provides a high concentration of the electrophile SO₃. youtube.com

Transition Metal Catalysis: While classical EAS reactions rely on acid catalysis, modern methods increasingly use transition metal catalysts. These can offer alternative reaction pathways and regioselectivity, sometimes directing functionalization to the meta position, which is contrary to the typical ortho-, para-directing nature of activating groups. researchgate.net For instance, nickel-photoredox catalysis has been employed for the cross-electrophile coupling of aryl halides with aliphatic aziridines to synthesize various β-phenethylamine derivatives, demonstrating the power of catalytic systems to forge key bonds under mild conditions. ucla.eduacs.org

Influence of Environmental Factors:

Environmental factors play a crucial role in the stability and reactivity of N-(Phenylmethoxy)benzeneethanamine, particularly concerning the N-O bond in the alkoxyamine functional group.

Temperature: Alkoxyamines can undergo thermal homolysis of the C–ON bond to generate a nitroxyl radical and an alkyl radical. rsc.org The stability of this bond is dependent on the structure of the molecule. While many alkoxyamines are stable at room temperature, those with weaker N-O bonds may require storage at low temperatures to prevent decomposition. chimia.ch Reaction temperatures must be carefully controlled to favor the desired transformation (e.g., EAS) over unintended side reactions like bond cleavage.

Solvent: The choice of solvent can affect reaction rates and pathways. Polar solvents can stabilize charged intermediates, such as the sigma complex in EAS, potentially accelerating the reaction. For other reactions, solvent choice is critical. For example, the synthesis of phenethylamine derivatives via reductive cross-coupling is often performed in specific organic solvents like ethanol (B145695) or dimethylformamide (DMF). nih.gov

pH: The pH of the reaction medium can have a profound effect on alkoxyamines. The nitrogen atom in the N-(Phenylmethoxy)benzeneethanamine structure is basic and can be protonated under acidic conditions. Protonation of the nitrogen atom can significantly alter the C–ON bond homolysis rate. Studies on related alkoxyamines have shown that protonation can either increase or decrease the bond dissociation energy, depending on which part of the molecule is protonated. rsc.org In the context of EAS, strongly acidic conditions are often required, which would lead to the protonation of the amine nitrogen. The resulting ammonium ion (-N⁺H₂-) is a strongly deactivating, meta-directing group due to its powerful -I effect. pressbooks.pub This would drastically reduce the reactivity of the phenethylamine ring and change the regioselectivity of the substitution.

The following table summarizes the expected outcomes under different catalytic and environmental conditions.

| Condition | Ring System | Expected Effect | Outcome | Citation |

| EAS (e.g., Nitration) | Phenethylamine Ring | Strong activation and o,p-direction from -NH- group. | Preferential substitution at ortho/para positions. | pressbooks.publibretexts.org |

| EAS with Strong Acid (pH < 3) | Phenethylamine Ring | Protonation of amine to form -N⁺H₂- group. | Strong deactivation and meta-direction. | pressbooks.pubrsc.org |

| Transition Metal Catalysis | Phenethylamine Ring | Potential for C-H activation at non-classical positions. | Possible meta-selective functionalization. | researchgate.net |

| Elevated Temperature | Entire Molecule | Potential for homolysis of the N-O bond. | Decomposition into radical species. | rsc.orgchimia.ch |

Advanced Spectroscopic Characterization Techniques for N Phenylmethoxy Benzeneethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Benzeneethanamine, N-(phenylmethoxy)-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Connectivity and Functional Group Assignment

¹H NMR spectroscopy provides information about the chemical environment of protons. The expected spectrum of Benzeneethanamine, N-(phenylmethoxy)- would show distinct signals for the aromatic protons of the phenethyl and benzyl (B1604629) groups, as well as the aliphatic protons of the ethyl bridge and the benzylic methylene (B1212753) group. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (aromatic, aliphatic, or attached to a heteroatom).

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts (δ) for the key nuclei in Benzeneethanamine, N-(phenylmethoxy)-. These values are estimated based on the analysis of similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (Phenethyl) | 7.20-7.40 (m, 5H) | 126.0-129.0 |

| Phenyl-H (Benzyl) | 7.25-7.45 (m, 5H) | 127.0-130.0 |

| -CH₂- (Benzyl) | ~4.80 (s, 2H) | ~78.0 |

| -CH₂- (Ethyl) | ~2.90 (t, 2H) | ~36.0 |

| -CH₂-N- | ~3.20 (t, 2H) | ~55.0 |

| N-H | Variable | N/A |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS). m = multiplet, s = singlet, t = triplet.

Two-Dimensional NMR Techniques for Complex Structure Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the adjacency of the two -CH₂- groups in the ethyl bridge of the phenethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of Benzeneethanamine, N-(phenylmethoxy)-, and its molecular formula, C₁₅H₁₇NO.

Predicted High-Resolution Mass Data

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO |

| Exact Mass | 227.1310 |

| Molecular Weight | 227.30 |

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry allows for the analysis of complex mixtures and the assessment of compound purity. In a hypothetical analysis of a sample containing Benzeneethanamine, N-(phenylmethoxy)-, this technique would separate the target compound from any impurities or side-products before it enters the mass spectrometer for identification. The resulting mass spectrum would display characteristic fragmentation patterns, with the most prominent peaks likely corresponding to the stable benzyl cation (m/z 91) and the phenylethylamine fragment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

For Benzeneethanamine, N-(phenylmethoxy)-, key expected vibrational frequencies would include:

C-H stretching (aromatic): ~3030-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

N-H stretching: ~3300-3500 cm⁻¹ (if present as a secondary amine)

C=C stretching (aromatic): ~1450-1600 cm⁻¹

C-O stretching: ~1050-1150 cm⁻¹

These characteristic bands would provide confirmatory evidence for the presence of the aromatic rings, the aliphatic chain, and the benzyloxy functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Bond Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-(Phenylmethoxy)benzeneethanamine, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Based on the structure of N-(Phenylmethoxy)benzeneethanamine, which features two phenyl rings, an ethylamine (B1201723) backbone, and an N-O-C linkage, the following vibrational modes are anticipated. The presence of aromatic C-H bonds will likely result in stretching vibrations in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

A key feature in the spectrum would be the N-H stretching vibration of the secondary amine, which is expected to be a single, sharp peak of medium intensity around 3300-3500 cm⁻¹. The C-N stretching vibration should be observable in the 1250-1020 cm⁻¹ region. Furthermore, the characteristic N-O stretching vibration is anticipated to appear in the 1000-800 cm⁻¹ range, which can sometimes be coupled with other vibrations, making its assignment complex. researchgate.netlibretexts.org The C-O stretching of the benzyloxy group would likely produce a strong band between 1260-1000 cm⁻¹. The aromatic C=C stretching vibrations from the two phenyl rings are expected to generate several bands in the 1600-1450 cm⁻¹ region. libretexts.org

Table 1: Predicted FTIR Spectral Data for N-(Phenylmethoxy)benzeneethanamine

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300-3500 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3000-3100 | C-H Stretch | Aromatic | Medium to Weak |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1260-1000 | C-O Stretch | Aryl-O-CH₂ | Strong |

| 1250-1020 | C-N Stretch | Amine | Medium |

| 1000-800 | N-O Stretch | N-O-C Linkage | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Vibrations that are strong in the Raman spectrum are often weak or absent in the FTIR spectrum, and vice versa. This is particularly true for non-polar bonds.

For N-(Phenylmethoxy)benzeneethanamine, the symmetric vibrations of the phenyl rings are expected to be strong in the Raman spectrum. The aromatic C=C stretching vibrations around 1600 cm⁻¹ and the ring breathing mode around 1000 cm⁻¹ are typically prominent. The C-C stretching of the ethyl backbone and the symmetric C-H stretching vibrations will also be Raman active. The N-O and C-N-C linkages may also exhibit characteristic Raman signals. Specifically, the C-N-O group might show a distinct band in the Raman spectrum that can be used for structural confirmation.

X-ray Based Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For N-(Phenylmethoxy)benzeneethanamine, XPS analysis would provide information on the core-level binding energies of carbon (C1s), nitrogen (N1s), and oxygen (O1s).

The C1s spectrum would be complex, with contributions from the aromatic carbons, the aliphatic carbons of the ethyl chain, and the carbon atom bonded to oxygen. These different chemical environments would result in slightly different binding energies, allowing for their deconvolution. The N1s binding energy would be characteristic of a secondary amine environment, typically appearing around 400 eV. wur.nlnih.gov The presence of the N-O bond might shift this value slightly. The O1s spectrum would show a peak corresponding to the oxygen atom in the C-O-N linkage. The precise binding energies can provide insights into the electronic environment of each atom. For instance, XPS has been used to differentiate between various nitrogen-containing functional groups on surfaces. wur.nl

Table 2: Predicted XPS Binding Energies for N-(Phenylmethoxy)benzeneethanamine

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Carbon | C1s | ~284.8 | Aromatic C-C, C-H |

| Carbon | C1s | ~285.5 | Aliphatic C-C, C-H |

| Carbon | C1s | ~286.5 | C-N, C-O |

| Nitrogen | N1s | ~400 | Secondary Amine (N-O) |

| Oxygen | O1s | ~533 | C-O-N |

Hyphenated Spectroscopic Techniques for Integrated Analytical Approaches

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the definitive identification of compounds. For N-(Phenylmethoxy)benzeneethanamine, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

In GC-MS, the compound would first be separated from any impurities on a GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of N-(Phenylmethoxy)benzeneethanamine under electron ionization would likely involve cleavage of the C-C bond beta to the nitrogen atom (a common fragmentation pathway for phenethylamines), as well as fragmentation of the benzyloxy group. whitman.edulibretexts.org

LC-MS is suitable for less volatile or thermally labile compounds. nih.govnih.gov The compound would be separated by high-performance liquid chromatography and then introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) would typically be used, often resulting in a prominent protonated molecular ion ([M+H]⁺), which allows for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on this ion could provide further structural information through controlled fragmentation. nih.gov

Computational Chemistry and Theoretical Modeling of N Phenylmethoxy Benzeneethanamine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to investigate the electronic structure of molecules. wikipedia.orgmpg.de For N-(Phenylmethoxy)benzeneethanamine, DFT can be used to model a wide range of properties, from ground-state electron distribution to the energetics of chemical reactions. core.ac.uk

Electronic Structure Calculations and Molecular Orbital Analysis

DFT calculations can determine the ground-state electronic structure of N-(Phenylmethoxy)benzeneethanamine. Key insights are gained by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

For N-(Phenylmethoxy)benzeneethanamine, the HOMO is expected to be localized primarily on the electron-rich phenethylamine (B48288) aromatic ring, while the LUMO may be distributed across the N-O bond and the benzyloxy group. An analysis would also yield fundamental properties such as the total energy, dipole moment, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the phenyl rings. |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability, possibly at the N-O bond. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.1 D | Indicates moderate polarity of the molecule. |

Reaction Energy Landscape Mapping and Transition State Characterization

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction. For N-(Phenylmethoxy)benzeneethanamine, a reaction of significant interest is the homolytic cleavage of the N-O bond, a characteristic reaction of N-alkoxyamines. chimia.ch By calculating the energies of the reactant, products (phenethylamine radical and benzyloxy radical), and intermediate structures, a reaction profile can be constructed.

A critical part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations identify a TS as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction path, for instance, the stretching of the N-O bond to its breaking point. nih.gov

Prediction of Activation Barriers and Reaction Pathways

Once the energies of the reactants and the transition state are known, the activation barrier (activation energy, Ea) for a reaction can be calculated. rsc.org This barrier determines the reaction rate. For N-(Phenylmethoxy)benzeneethanamine, DFT could be used to predict the activation energy for N-O bond cleavage, providing a quantitative measure of the bond's lability. acs.org

Furthermore, DFT can be used to compare competing reaction pathways. For example, besides homolytic cleavage, one could investigate the possibility of heterolytic cleavage or rearrangements. By calculating the activation barriers for each potential pathway, chemists can predict which reaction is most likely to occur under specific conditions. nih.gov

| Reaction Pathway | Transition State (TS) | Activation Energy (Ea) (kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Homolytic N-O Cleavage | TS1 | 25.5 | Thermally accessible |

| C-N Bond Cleavage | TS2 | 85.2 | Kinetically unfavorable |

Modeling of Solvent Effects on Reaction Energetics

Chemical reactions are often performed in a solvent, which can significantly influence reaction energetics. iaea.org DFT calculations can incorporate the effects of a solvent using either implicit or explicit models. rsc.orgrsc.org

Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This model is computationally efficient and accounts for the bulk electrostatic effects of the solvent on the solute. youtube.com

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately modeling the reaction. acs.org

For N-(Phenylmethoxy)benzeneethanamine, modeling solvent effects would be essential for accurately predicting its reaction barriers in solution, as polar solvents could stabilize charged intermediates or transition states differently than nonpolar solvents. rsc.org

Molecular Dynamics Simulations for Conformational Studies and Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. cresset-group.com MD simulations would reveal the conformational landscape and dynamic behavior of the flexible N-(Phenylmethoxy)benzeneethanamine molecule. oup.com

An MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and solving Newton's equations of motion for every atom. acs.org The simulation would generate a trajectory showing how the molecule's shape changes over nanoseconds or longer. Analysis of this trajectory can identify the most stable, low-energy conformations and the energy barriers between them. nih.govnih.gov For this molecule, key areas of flexibility include the rotation around the C-C bond of the ethylamine (B1201723) chain and the C-O-N-C dihedral angles. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. nih.govnih.gov

Quantum Chemical Studies for Understanding Reactivity and Selectivity

Quantum chemical calculations, primarily through DFT, provide powerful tools for understanding and predicting chemical reactivity and selectivity. rsc.orgdigitellinc.com Beyond the HOMO-LUMO analysis, other reactivity descriptors can be calculated to provide a more detailed picture.

An electrostatic potential (ESP) map, for example, would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of N-(Phenylmethoxy)benzeneethanamine. The nitrogen atom and the oxygen atom's lone pairs would likely be regions of negative potential, susceptible to attack by electrophiles.

Furthermore, conceptual DFT provides reactivity indices, such as Fukui functions, which can predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. aip.org For N-(Phenylmethoxy)benzeneethanamine, these indices could pinpoint which atoms are most likely to participate in a given reaction, thus explaining observed or predicting new regioselectivity. chemrxiv.org For instance, these calculations could predict whether an incoming radical would preferentially attack one of the phenyl rings or another part of the molecule.

| Atom | Fukui Index (f0) for Radical Attack | Predicted Reactivity |

|---|---|---|

| Nitrogen (N) | 0.35 | High susceptibility to radical interaction |

| Oxygen (O) | 0.28 | Moderate susceptibility to radical interaction |

| Phenethylamine C4 (para) | 0.12 | Potential site for radical substitution |

Lack of Available Data for "Benzeneethanamine, N-(phenylmethoxy)-"

Despite a comprehensive search for scientific literature and data, there is currently no publicly available information regarding the computational and experimental spectroscopic analysis of the specific chemical compound Benzeneethanamine, N-(phenylmethoxy)- .

Extensive searches have been conducted to locate research articles, spectroscopic databases, and analytical reports that contain either comparative studies of computationally predicted and experimentally validated spectroscopic parameters or separate datasets for the experimental and theoretical spectra (such as NMR, IR, and UV-Vis) of this compound. These searches have not yielded any relevant results for "Benzeneethanamine, N-(phenylmethoxy)-".

Consequently, it is not possible to generate a scientifically accurate and informative article on the "Computational Prediction of Spectroscopic Parameters and Experimental Validation" for this molecule as the foundational data required for such a discussion is not present in the public domain.

Further investigation into chemical supplier databases for a certificate of analysis or other analytical data for "Benzeneethanamine, N-(phenylmethoxy)-" also did not provide the necessary spectroscopic information.

Therefore, the requested article cannot be produced at this time due to the absence of the requisite primary research and data.

Role of N Phenylmethoxy Benzeneethanamine and Its Derivatives in Organic Synthesis

Building Blocks for the Construction of Complex Organic Molecules

The utility of N-(Phenylmethoxy)benzeneethanamine and its derivatives as foundational units for the synthesis of intricate organic molecules is well-established, particularly in the preparation of nitrogen-containing heterocycles and as key intermediates in the total synthesis of natural products and pharmaceuticals.

Precursors in Nitrogen-Containing Heterocyclic Synthesis

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of biologically active compounds and natural products. researchgate.netresearchgate.net N-(Phenylmethoxy)benzeneethanamine serves as a crucial starting material for the synthesis of several classes of these heterocycles, most notably tetrahydroisoquinolines.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govnih.govnih.gov N-(Phenylmethoxy)benzeneethanamine and its analogs are ideal substrates for this reaction. The phenylmethoxy group serves as a convenient protecting group for the nitrogen atom, which can be readily removed under various conditions after the heterocyclic core has been constructed. The reaction is particularly favored when the aromatic ring of the phenethylamine (B48288) is activated with electron-donating groups. nih.gov

For instance, the asymmetric Pictet-Spengler reaction, employing chiral Brønsted acids or auxiliaries, allows for the stereoselective synthesis of chiral tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry. researchgate.netnih.govresearchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Phenethylamine Derivatives

| Precursor | Reagent | Heterocyclic Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| β-Phenylethylamine | Aldehyde/Ketone | Tetrahydroisoquinoline | Pictet-Spengler | nih.govnih.govnih.gov |

| N-Carbamoyl Homoveratrylamine | Aldehyde | Tetrahydroisoquinoline | Asymmetric Pictet-Spengler | nih.gov |

| Tryptamine | Aldehyde/Ketone | Tetrahydro-β-carboline | Pictet-Spengler | nih.gov |

Intermediates in Multi-Step Total Synthesis Pathways

The structural framework of N-(Phenylmethoxy)benzeneethanamine is embedded within numerous complex natural products, particularly isoquinoline (B145761) alkaloids like papaverine (B1678415) and reticuline. unigoa.ac.innih.govresearchgate.net Consequently, this compound and its derivatives are pivotal intermediates in the total synthesis of these and other biologically significant molecules.

The biosynthesis of papaverine, a benzylisoquinoline alkaloid, proceeds through intermediates derived from the condensation of dopamine (B1211576) (a phenethylamine derivative) and 4-hydroxyphenylacetaldehyde. nih.govnih.gov Laboratory syntheses of papaverine often mimic this biosynthetic pathway, utilizing protected phenethylamine derivatives to construct the core isoquinoline skeleton. unigoa.ac.in The N-benzyloxy group in N-(Phenylmethoxy)benzeneethanamine offers a stable protecting group strategy during the multi-step synthesis, which can be selectively removed at a later stage.

Furthermore, the synthesis of various N-benzyl phenethylamine derivatives has been explored to investigate their structure-activity relationships as agonists for serotonin (B10506) receptors, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

Applications in the Development of Novel Synthetic Methodologies

Beyond their role as passive building blocks, derivatives of N-(Phenylmethoxy)benzeneethanamine are actively employed in the development of new synthetic methods, particularly in the realm of stereoselective chemistry and catalysis.

Use as Reagents in Stereoselective Chemical Transformations

Chiral derivatives of phenethylamine are widely used as chiral auxiliaries and reagents to control the stereochemical outcome of chemical reactions. While specific examples detailing the use of N-(Phenylmethoxy)benzeneethanamine itself are not abundant in readily available literature, the principles can be extrapolated from closely related phenylethylamine derivatives.

For example, chiral phenylethylamines are used to form chiral imines, which can then undergo stereoselective reduction to produce chiral amines. mdpi.com The stereoselectivity of such reactions is often influenced by the steric and electronic properties of the substituents on the phenethylamine backbone.

Exploration of Catalytic Roles in Organic Reactions

The nitrogen atom and the aromatic ring of N-(Phenylmethoxy)benzeneethanamine and its derivatives provide potential coordination sites for metal catalysts. While direct catalytic applications of the parent compound are not extensively documented, related N-heterocyclic carbene (NHC) ligands derived from chiral amines have shown significant promise in asymmetric catalysis. beilstein-journals.orgresearchgate.net

Furthermore, chiral organocatalysts derived from aminoazoles and other nitrogen-containing heterocycles have been successfully employed in a variety of asymmetric transformations. researchgate.netfrontiersin.org This suggests the potential for developing novel chiral catalysts based on the N-(Phenylmethoxy)benzeneethanamine scaffold.

Scaffold for Chemical Diversification and Library Synthesis

The core structure of N-(Phenylmethoxy)benzeneethanamine provides an excellent scaffold for the generation of chemical libraries for drug discovery and chemical biology. dur.ac.uk The ability to modify the aromatic ring, the ethylamine (B1201723) side chain, and the N-substituent allows for the creation of a diverse range of analogs.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex molecules. frontiersin.orgnih.govumich.edu The N-benzylphenethylamine scaffold is well-suited for DOS, as it allows for the introduction of multiple points of diversity. For instance, a library of N-benzylphenethylamines was synthesized to explore their activity as serotonin receptor agonists. nih.gov

Table 2: Strategies for Chemical Diversification of the N-Benzylphenethylamine Scaffold

| Diversification Point | Synthetic Strategy | Potential Modifications |

|---|---|---|

| Aromatic Ring | Electrophilic aromatic substitution, cross-coupling reactions | Halogenation, nitration, acylation, alkylation, arylation |

| Ethylamine Chain | Alkylation, functional group interconversion | Introduction of substituents at the α- and β-positions |

| N-Benzyl Group | Variation of the benzyl (B1604629) substituent, deprotection and re-functionalization | Introduction of various substituted benzyl groups, alkyl groups, or other protecting groups |

The synthesis of focused libraries based on privileged scaffolds, such as the N-benzylphenethylamine core, is a common approach in medicinal chemistry to optimize lead compounds. nih.govucla.eduresearchgate.net

Exploration of Substituted Benzyloxy-Benzylamine Scaffolds

The benzyloxy-benzylamine scaffold is a key structural element in the design of various bioactive molecules. Research into this scaffold has led to the discovery of potent enzyme inhibitors. For instance, a series of substituted benzyloxy-benzylamine derivatives have been synthesized and evaluated as inhibitors of the acetyltransferase Eis from Mycobacterium tuberculosis, a key enzyme in kanamycin (B1662678) resistance. nih.gov

The general synthetic approach to these scaffolds often involves the coupling of a substituted benzylamine (B48309) with a benzoic acid derivative, where the benzyloxy group is a substituent on one of the aromatic rings. Structure-activity relationship (SAR) studies on these compounds have revealed that the nature and position of substituents on both the benzyloxy and benzylamine moieties play a crucial role in their inhibitory activity. nih.gov This highlights the importance of the benzyloxy-benzylamine core as a tunable platform for developing targeted inhibitors.

The table below presents data on a selection of substituted benzyloxy-benzylamine derivatives that have been synthesized and studied for their inhibitory potential.

Table 1: Examples of Synthesized Substituted Benzyloxy-Benzylamine Derivatives and their Biological Activity

| Compound ID | Substituent on Benzyloxy Ring | Substituent on Benzylamine Ring | IC50 (µM) against Eis | Reference |

|---|---|---|---|---|

| 1 | 4-Chloro | 3,4-Dichloro | 1.2 | nih.gov |

| 2 | 4-Trifluoromethyl | 3,4-Dichloro | 1.5 | nih.gov |

| 3 | 4-Nitro | 3,4-Dichloro | 2.5 | nih.gov |

| 4 | 3,4-Dichloro | 3,4-Dichloro | 0.9 | nih.gov |

IC50 values represent the concentration required for 50% inhibition of the Eis enzyme.

The findings from these studies underscore the synthetic accessibility and biological relevance of the benzyloxy-benzylamine scaffold, suggesting that N-(phenylmethoxy)benzeneethanamine could serve as a valuable precursor for similar explorations.

Design and Synthesis of N-Alkylated and Ring-Modified Phenethylamine Analogues

The phenethylamine backbone is a privileged structure in medicinal chemistry, and its modification through N-alkylation and ring substitution is a common strategy for the development of new therapeutic agents. While early studies suggested that N-alkylation of phenethylamines with simple alkyl groups diminished biological activity, the introduction of bulkier substituents, such as a benzyl group, has been shown to significantly enhance binding affinity and functional activity at various receptors. nih.gov

A general and widely used method for the synthesis of N-alkylated phenethylamines is reductive amination. This typically involves the reaction of a primary phenethylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govacs.org

The synthesis of a series of N-benzyl phenethylamines has been reported, where various substituted phenethylamines were reacted with different benzaldehydes. nih.gov This modular approach allows for the creation of a diverse library of compounds for biological screening.

Table 2: Synthesis of N-Benzyl Phenethylamine Derivatives via Reductive Amination

| Phenethylamine Reactant | Benzaldehyde Reactant | Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine | 2-Hydroxybenzaldehyde | N-(2-Hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | 78 | nih.gov |

| 2,5-Dimethoxyphenethylamine | 2-Hydroxybenzaldehyde | N-(2-Hydroxybenzyl)-2,5-dimethoxyphenethylamine | 85 | nih.gov |

Furthermore, the modification of the aromatic ring of the phenethylamine core is another key strategy in drug design. Ring-substituted phenethylamine analogues are often prepared by starting with a pre-substituted aromatic compound. For example, the synthesis of 4-benzyloxy-3-methoxy phenethylamine can be achieved through the reduction of the corresponding β-nitrostyrene derivative. prepchem.com This indicates that for a ring-modified N-(phenylmethoxy)benzeneethanamine, the desired substituents on the phenyl ring would be introduced at an early stage of the synthesis.

The combination of N-alkylation and ring modification provides a powerful toolset for the fine-tuning of the pharmacological properties of phenethylamine derivatives. These synthetic strategies are directly applicable to the derivatization of a parent N-(phenylmethoxy)benzeneethanamine structure to explore its potential in various fields of chemical and biological research.

Future Directions and Emerging Research Areas in N Phenylmethoxy Benzeneethanamine Chemistry

Innovations in Synthetic Strategies and Catalysis for Enhanced Efficiency

The synthesis of N-alkoxyamines has traditionally relied on methods such as the trapping of carbon-centered radicals with nitroxides or the alkylation of hydroxylamines. chimia.ch Future research concerning N-(Phenylmethoxy)benzeneethanamine will likely focus on developing more efficient, selective, and scalable catalytic strategies.

Innovations are anticipated in the realm of transition metal catalysis. Copper-catalyzed systems, for instance, have shown great promise for the formation of N-O bonds. cmu.edu One of the most versatile and mild methods is the atom transfer radical addition (ATRA), which utilizes copper(I) salts to react nitroxides with alkyl halides. chimia.ch Adapting ATRA for the synthesis of N-(Phenylmethoxy)benzeneethanamine could offer high yields and excellent functional group tolerance. cmu.edu Recent advancements have introduced the use of Cu(0) to continuously regenerate the active Cu(I) catalyst, preventing the buildup of deactivating Cu(II) species and driving reactions to completion. cmu.edu

Furthermore, novel synthetic routes starting from readily available precursors like aldehydes and ketones are being developed. thieme-connect.comacs.org A copper-catalyzed reaction involving the fragmentation of aldehyde peroxides in the presence of a nitroxide source presents a mild and broadly applicable strategy. acs.org Similarly, converting ketones into N-alkoxyamines using a copper-catalyzed ketone-hydrogen peroxide reaction offers another promising avenue. thieme-connect.com Nickel-hydride (NiH) catalysis, which has seen a surge of interest for C-N bond formation through hydroamination, could also be explored for novel synthetic pathways. rsc.org

Table 1: Proposed Catalytic Systems for Enhanced Synthesis of N-(Phenylmethoxy)benzeneethanamine

| Catalytic System | Proposed Precursors | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Cu(I)/Cu(0)/Ligand (ATRA) | Phenethyl halide + N-(phenylmethoxy)amine | High yield, mild conditions, excellent functional group tolerance. cmu.edu | Optimization of ligands (e.g., PMDETA, bipyridyls) and reaction conditions. |

| CuCl/Aldehyde Peroxide | Phenylacetaldehyde + N-(phenylmethoxy)amine + H₂O₂ | Uses readily available aldehyde precursor, moderate to good yields. acs.org | Controlling peroxide decomposition and minimizing side reactions. |

| NiH/Chiral Ligand | Styrene + N-(phenylmethoxy)amine | Direct atom-economical hydroamination, potential for asymmetric synthesis. rsc.org | Development of suitable chiral ligands and understanding reaction mechanisms. |

| Organocatalysis (e.g., Proline) | Phenylacetaldehyde + Nitrosobenzene derivative | Metal-free, uses cheap and available catalysts, potential for enantioselectivity. youtube.com | Design of bifunctional catalysts to control stereochemistry. |

Advanced Computational Design and Prediction of Novel Reactivities

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating research and development. mdpi.com For N-(Phenylmethoxy)benzeneethanamine, structure-based computational design can be leveraged to predict its stability, conformational preferences, and reactivity. mdpi.com

A key area for computational investigation is the N-O bond. Density Functional Theory (DFT) calculations can be employed to determine the bond dissociation energy (BDE) of the C-O-N linkage, which is critical for understanding its thermal stability and propensity to undergo homolysis to form radical species. researchgate.net Such calculations are crucial for applications where controlled radical generation is desired, such as in nitroxide-mediated polymerization. chimia.chresearchgate.net

Machine learning (ML) models are also emerging as a powerful tool for rapidly screening large chemical spaces. acs.orgresearchgate.net By training ML models on datasets of known amines and N-alkoxyamines, it is possible to predict properties like nucleophilicity, basicity (pKb), and even reaction barriers for novel compounds like N-(Phenylmethoxy)benzeneethanamine. acs.orgcbseacademic.nic.in This predictive power can guide the design of new derivatives with tailored electronic properties. For instance, computational studies on enamine N-oxides have used concepts like rehybridization effects to design molecules with specific bioorthogonal reactivity, a strategy that could be adapted for the N-alkoxyamine class. nih.gov

Table 2: Proposed Computational Study of N-(Phenylmethoxy)benzeneethanamine

| Computational Method | Property to Predict | Scientific Insight | Potential Application |

|---|---|---|---|

| Density Functional Theory (DFT) | N-O Bond Dissociation Energy (BDE) | Predicts thermal lability and tendency to form radicals. rsc.org | Designing radical initiators or stabilizers. |

| DFT/Time-Dependent DFT (TD-DFT) | Redox Potentials & Triplet Energies | Assesses feasibility of photocatalytic N-O bond activation. nih.gov | Development of novel photoredox transformations. |

| Quantitative Structure-Activity Relationship (QSAR) / Machine Learning (ML) | Nucleophilicity Index (NNu) | Predicts reactivity of the nitrogen atom in nucleophilic reactions. acs.org | Screening for catalytic activity or substrate suitability. |

| Molecular Dynamics (MD) Simulation | Conformational Landscape & Solvent Effects | Understands how the molecule behaves in different environments. | Optimizing reaction conditions and solvent choice. |

Integration of High-Throughput Screening with Mechanistic Studies

To accelerate the discovery of new reactions and applications for N-(Phenylmethoxy)benzeneethanamine, high-throughput screening (HTS) can be integrated with detailed mechanistic studies. HTS allows for the rapid testing of hundreds of reaction conditions, catalysts, or substrates in parallel, quickly identifying promising leads. nih.govyoutube.com

For example, HTS could be employed to screen a library of transition metal catalysts and ligands for the optimal synthesis of N-(Phenylmethoxy)benzeneethanamine or to discover novel catalytic transformations where it acts as a substrate. youtube.com Fluorescence-based assays or circular dichroism can be adapted to rapidly determine reaction yield and even enantiomeric excess in a high-throughput format for reactions involving chiral amines. nih.gov

Once "hits" are identified through HTS, detailed mechanistic studies become crucial to understand the underlying reaction pathways. researchgate.net Techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling can elucidate the roles of catalysts, intermediates, and transition states. researchgate.netnih.gov Studies on related systems, such as the iridium-catalyzed N-alkylation of amines with alcohols, have revealed complex mechanisms involving catalyst resting states and bifunctional ligand participation, highlighting the level of detail required for true optimization. researchgate.net Understanding whether N-(Phenylmethoxy)benzeneethanamine reacts via homolytic (radical-based) or mesolytic (ion-based) cleavage under different oxidative or photochemical conditions is a key mechanistic question that will unlock its synthetic potential. rsc.org

Exploration of Novel Chemical Transformations and Reactions

The N-O bond is a unique functional group that can be activated under specific conditions to generate reactive intermediates. nih.gov A major future research direction for N-(Phenylmethoxy)benzeneethanamine will be the exploration of novel transformations that leverage the reactivity of this bond.

Recent advances in photocatalysis have demonstrated that the N-O bond can undergo homolysis through an energy transfer mechanism, generating both N-centered and O-centered radicals simultaneously. nih.gov This dual radical generation, achieved without sacrificial reagents, opens the door to a wide range of diverse organic transformations, including cross-couplings and rearrangements. nih.gov Applying these photocatalytic strategies to N-(Phenylmethoxy)benzeneethanamine could enable the formation of new C-N, C-O, or even C-C bonds in a controlled manner.

Furthermore, chemical or electrochemical oxidation can trigger mesolytic cleavage of the N-O bond to form carbocations or other reactive intermediates. rsc.org This provides an alternative reaction manifold to radical chemistry, enabling access to different types of products. For instance, this strategy could be developed into novel methods for alkylation or the construction of complex molecular scaffolds. The development of O-substituted hydroxylamines as electrophilic aminating agents also suggests that N-(Phenylmethoxy)benzeneethanamine could be a precursor for electrophilic amination reagents. rsc.org

Table 3: Potential Novel Transformations for N-(Phenylmethoxy)benzeneethanamine

| Transformation Type | Activation Method | Reactive Intermediate(s) | Potential Product Class |

|---|---|---|---|

| Radical Cross-Coupling | Visible-Light Photocatalysis (Energy Transfer) nih.gov | Phenethyl radical + Benzyloxyaminyl radical | Functionalized phenethylamines |

| Mesolytic C-N Cleavage | Electrochemical Oxidation rsc.org | Phenethyl cation + Benzyloxyamine | Alkenes, substituted ethers |

| Intramolecular Rearrangement | Thermal or Photochemical Homolysis researchgate.net | Phenethyl radical | Cyclized amine derivatives |

| Electrophilic Amination Precursor | Activation of N-O bond | Electrophilic phenethylamine (B48288) species | N-heterocycles, complex amines |

Green Chemistry Principles in the Synthesis and Application of N-(Phenylmethoxy)benzeneethanamine

Integrating green chemistry principles into the lifecycle of N-(Phenylmethoxy)benzeneethanamine is essential for sustainable chemical innovation. mdpi.com Future research will increasingly prioritize methods that reduce waste, conserve energy, and utilize renewable or less hazardous materials.

Key areas for applying green chemistry include:

Catalyst Development: Shifting from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. Developing recyclable metal catalysts (e.g., heterogeneous catalysts) or moving towards metal-free organocatalysis for the synthesis of N-(Phenylmethoxy)benzeneethanamine would significantly improve its environmental profile. mdpi.comwikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. rsc.org Hydroamination reactions, for example, are 100% atom-economical and represent an ideal green synthetic strategy. rsc.org

Solvent Choice: Reducing or eliminating the use of hazardous organic solvents is a major goal. Research into performing syntheses in greener solvents like water, ionic liquids, or deep eutectic solvents, or under solvent-free conditions (mechanochemistry), will be a significant area of focus. mdpi.com

Renewable Feedstocks: While the core structure is derived from petrochemicals, future work could explore pathways from bio-based feedstocks to produce the aromatic and amine components.

A novel approach to improving atom economy involves using a recoverable reagent. For instance, a recoverable anhydride (B1165640) has been used in a cyclic Gabriel synthesis to produce primary amines with nearly quantitative recovery of the reagent, a concept that could be adapted for hydroxylamine (B1172632) derivatives. rsc.org

Table 4: Evaluation of a Hypothetical Green Synthesis Route

| Green Chemistry Principle | Traditional Route (e.g., Alkyl Halide) | Hypothetical Green Route (e.g., Catalytic Hydroamination) |

|---|---|---|

| Atom Economy | Low (generates halide salt waste). | High (100% atom-economical). rsc.org |

| Catalyst | Often stoichiometric reagents or heavy metals. | Catalytic (e.g., Ni, Fe, or organocatalyst), potentially recyclable. mdpi.com |

| Solvents | Often uses volatile organic compounds (VOCs). | Potential for greener solvents or solvent-free conditions. mdpi.com |

| Hazard Profile | Uses hazardous alkylating agents. | Uses less hazardous alkenes and amines. |

| Energy Use | May require harsh conditions (high temp/pressure). | Aims for milder, more energy-efficient conditions. |

Q & A

What are the recommended synthetic routes for preparing N-(phenylmethoxy)benzeneethanamine with high purity?

Methodological Answer:

The synthesis of N-(phenylmethoxy)benzeneethanamine typically involves nucleophilic substitution or reductive amination. A common approach is reacting a primary amine (e.g., benzeneethanamine) with a benzyl halide (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylmethoxy group. Protective group strategies, such as using tert-butoxycarbonyl (Boc) for amine protection, may enhance regioselectivity . Chiral intermediates require enantioselective catalysis, such as asymmetric hydrogenation, to achieve stereochemical control . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for ≥95% purity .

Which analytical techniques are most reliable for characterizing N-(phenylmethoxy)benzeneethanamine and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, methoxy protons resonate at δ 3.2–3.8 ppm, while benzyl protons appear as a singlet at δ 4.3–4.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 256.144) and fragments, distinguishing it from analogs like 3,4-dimethoxy derivatives .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity. Retention times (RT) vary with substituent positions; e.g., 2,5-dimethoxy analogs elute at ~28.4 min .

How can researchers design initial biological activity screens for this compound?

Methodological Answer:

Given structural similarity to phenethylamine derivatives, prioritize assays targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- In Vitro Binding Assays: Radioligand competition assays (e.g., ⁵HT₂A receptor) using HEK293 cells transfected with human receptors .

- Functional Activity: Measure cAMP accumulation or calcium flux in neuronal cell lines to evaluate agonism/antagonism .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify potential anticancer activity .

How can structure-activity relationship (SAR) studies be optimized for N-(phenylmethoxy)benzeneethanamine derivatives?

Advanced Methodological Answer:

- Substituent Variation: Systematically modify methoxy positions (e.g., 2,5- vs. 3,4-dimethoxy) and compare receptor binding affinities. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

- Bioisosteric Replacement: Replace the benzyl group with heterocycles (e.g., pyridyl) or fluorinated analogs to enhance metabolic stability .

- Pharmacokinetic Profiling: Assess logP (octanol/water partition) and plasma stability to prioritize derivatives with favorable ADME properties .

What strategies are effective for synthesizing enantiomerically pure N-(phenylmethoxy)benzeneethanamine?

Advanced Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation reactions .

- Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) .

- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

How should researchers address contradictory spectral data reported for substituted benzeneethanamine derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts and MS fragmentation patterns across studies. For example, methoxy groups in the 3,4-positions (δ 3.7 ppm) vs. 2,5-positions (δ 3.5 ppm) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR spectra and resolve ambiguities in substituent assignments .

- Reproducibility Checks: Repeat syntheses under standardized conditions (e.g., solvent, temperature) to isolate batch-specific artifacts .

What are the best practices for improving solubility and stability of this compound in biological assays?

Methodological Answer:

- Salt Formation: Convert the free base to hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .

- Formulation: Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin complexes to maintain stability in vitro .

- Storage Conditions: Store lyophilized powders at -20°C under argon to prevent oxidation or hydrolysis .

How does pH influence the stability of N-(phenylmethoxy)benzeneethanamine in solution?

Advanced Methodological Answer:

- pH-Dependent Degradation: Monitor degradation kinetics via HPLC at varying pH (2–10). The compound is most stable near physiological pH (7.4), with hydrolysis accelerated under acidic (pH < 3) or alkaline (pH > 9) conditions .

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) for long-term storage. Avoid Tris buffers at high pH due to nucleophilic amine interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.